molecular formula C11H16N4O3S B4516843 2-(morpholin-4-yl)-2-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-(morpholin-4-yl)-2-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B4516843
M. Wt: 284.34 g/mol
InChI Key: VOSPFXRPXBMSHW-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)-2-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound with a complex structure that includes a morpholine ring, a thiadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-2-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of morpholine with a suitable acylating agent to form the morpholine derivative. This intermediate is then reacted with a thiadiazole derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-2-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen or the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or dihydrothiadiazoles. Substitution reactions can introduce various functional groups into the molecule, potentially altering its chemical and physical properties.

Scientific Research Applications

2-(morpholin-4-yl)-2-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-2-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological processes of interest. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and ultimately the desired therapeutic or biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-(morpholin-4-yl)-2-oxoacetamide: Lacks the thiadiazole ring, which may result in different chemical and biological properties.

    N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide: Lacks the morpholine ring, potentially affecting its reactivity and applications.

    2-(morpholin-4-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with different substitution patterns, which can influence its chemical behavior and biological activity.

Uniqueness

The uniqueness of 2-(morpholin-4-yl)-2-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-morpholin-4-yl-2-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3S/c1-2-3-8-13-14-11(19-8)12-9(16)10(17)15-4-6-18-7-5-15/h2-7H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSPFXRPXBMSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(morpholin-4-yl)-2-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
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2-(morpholin-4-yl)-2-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
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2-(morpholin-4-yl)-2-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
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2-(morpholin-4-yl)-2-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
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2-(morpholin-4-yl)-2-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 6
2-(morpholin-4-yl)-2-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

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